![molecular formula C14H15N3O2 B4515693 N'-[2-(1H-indol-1-yl)acetyl]cyclopropanecarbohydrazide](/img/structure/B4515693.png)
N'-[2-(1H-indol-1-yl)acetyl]cyclopropanecarbohydrazide
Vue d'ensemble
Description
N’-[2-(1H-indol-1-yl)acetyl]cyclopropanecarbohydrazide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural and synthetic compounds
Méthodes De Préparation
The synthesis of N’-[2-(1H-indol-1-yl)acetyl]cyclopropanecarbohydrazide typically involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine under reflux in 1-propanol . This method consistently yields the corresponding indole derivative in a 40-50% yield . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
N’-[2-(1H-indol-1-yl)acetyl]cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
N’-[2-(1H-indol-1-yl)acetyl]cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N’-[2-(1H-indol-1-yl)acetyl]cyclopropanecarbohydrazide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The exact pathways and targets depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
N’-[2-(1H-indol-1-yl)acetyl]cyclopropanecarbohydrazide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbaldehyde: An important precursor in the synthesis of various biologically active compounds.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its pharmacological properties.
The uniqueness of N’-[2-(1H-indol-1-yl)acetyl]cyclopropanecarbohydrazide lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N'-(2-indol-1-ylacetyl)cyclopropanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13(15-16-14(19)11-5-6-11)9-17-8-7-10-3-1-2-4-12(10)17/h1-4,7-8,11H,5-6,9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVULNHUCJMIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid](/img/structure/B4515612.png)
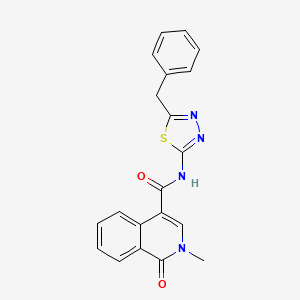

![4-{[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID](/img/structure/B4515642.png)
![N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B4515649.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B4515654.png)
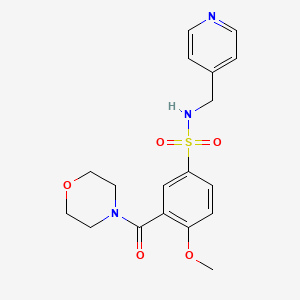
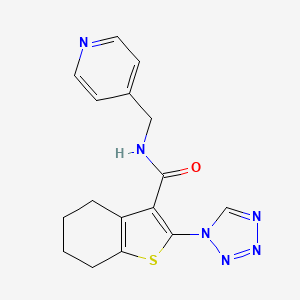
![N-(2-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4515662.png)
![ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4515672.png)
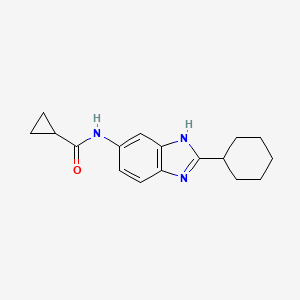
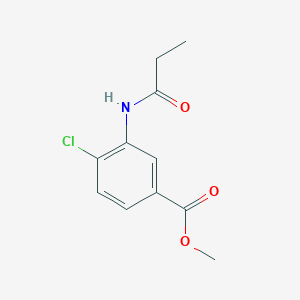
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-phenyl-3-piperidinamine](/img/structure/B4515684.png)
![(8R,9aS)-8-hydroxy-2-(1H-indol-2-ylmethyl)-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B4515692.png)
